molecular formula C7H10N2O3 B13661617 4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid

4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid

Cat. No.: B13661617
M. Wt: 170.17 g/mol
InChI Key: HFPQNDFSWIKXQJ-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid is a heterocyclic compound featuring an oxadiazole ring substituted with a tert-butyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with ethyl oxalate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxadiazole ring or the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction is facilitated by the electronic and steric properties of the tert-butyl and carboxylic acid groups, which influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific synthetic and research applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

4-tert-butyl-1,2,5-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-7(2,3)5-4(6(10)11)8-12-9-5/h1-3H3,(H,10,11)

InChI Key

HFPQNDFSWIKXQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NON=C1C(=O)O

Origin of Product

United States

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